1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
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Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group is a fused ring system containing oxygen atoms, and the piperazine ring is a six-membered ring containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. The benzodioxole and piperazine groups could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-27-20-11-17(3)22(12-16(20)2)30(25,26)24-9-7-23(8-10-24)14-18-5-6-19-21(13-18)29-15-28-19/h5-6,11-13H,4,7-10,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWGTRDWMCCOTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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